2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile
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Overview
Description
2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile is an organic compound characterized by the presence of a nitro group, two methoxy groups, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile typically involves the nitration of 4,5-dimethoxyacetophenone followed by a series of reactions to introduce the nitrile group. One common method involves the following steps:
Nitration: 4,5-Dimethoxyacetophenone is nitrated using nitric acid in dichloromethane at -10°C for 2 hours.
Formation of Nitrile Group: The nitro compound is then subjected to a reaction with a suitable reagent to introduce the nitrile group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used to substitute the methoxy groups.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(4,5-Diamino-2-nitro-phenyl)-2-methyl-propanenitrile.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Oxidation: Formation of oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro and methoxy groups may play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
- 4,5-Dimethoxy-2-nitrophenylacetic acid
- 2-(4,5-Dimethoxy-2-nitrophenyl)ethanol
Uniqueness
2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile is unique due to the presence of both a nitrile group and a nitro group on the same phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H14N2O4/c1-12(2,7-13)8-5-10(17-3)11(18-4)6-9(8)14(15)16/h5-6H,1-4H3 |
InChI Key |
NBILPGBGPSCQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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